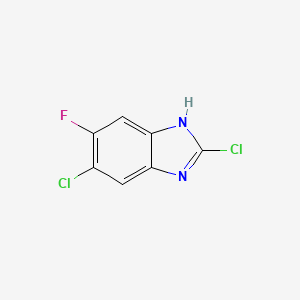

2,5-Dichloro-6-fluoro-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FN2/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSRQBIJVZFVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670326 | |

| Record name | 2,5-Dichloro-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142356-65-8 | |

| Record name | 2,5-Dichloro-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-6-fluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2,5 Dichloro 6 Fluoro 1h Benzimidazole and Analogs

Established Synthetic Pathways for Benzimidazole (B57391) Ring Formation

The construction of the benzimidazole core is a well-established area of heterocyclic chemistry. nih.gov Several fundamental synthetic routes are consistently employed, which can be adapted for the synthesis of halogenated analogs.

The most prevalent and versatile method for synthesizing the benzimidazole skeleton is the condensation of an o-phenylenediamine (B120857) (benzene-1,2-diamine) derivative with a suitable one-carbon electrophile. nih.govnih.gov This approach, often referred to as the Phillips-Ladenburg reaction when using carboxylic acids, involves reacting the diamine with reagents such as carboxylic acids, aldehydes, esters, or nitriles. semanticscholar.orgresearchgate.net

The reaction with aldehydes is particularly common and can be facilitated by a wide range of catalysts, including Brønsted acids, Lewis acids, and various nanocomposites, often under mild conditions. nih.govrsc.org For instance, the condensation of o-phenylenediamines with aldehydes can be catalyzed by agents like p-toluenesulfonic acid or simply proceed in a suitable solvent like methanol, sometimes without any catalyst. uit.no The general mechanism involves the initial formation of a Schiff base (imine) intermediate through the reaction of one amino group with the aldehyde, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the 2-substituted benzimidazole. uit.no

The choice of the condensing partner determines the substituent at the C-2 position of the resulting benzimidazole. This flexibility is crucial for introducing specific functionalities, including halogenated groups.

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| o-Phenylenediamine Derivative | Condensing Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted o-phenylenediamine | Aromatic Aldehydes | H₂O₂/HCl, MeCN, RT | 2-Arylbenzimidazoles | organic-chemistry.org |

| o-Phenylenediamine | Aldehydes | p-Toluenesulfonic acid, grinding | 1,2-Disubstituted benzimidazoles | nih.gov |

| o-Phenylenediamine | Carboxylic Acids | Ammonium (B1175870) chloride, EtOH, 80-90 °C | 2-Substituted benzimidazoles | semanticscholar.org |

Urea (B33335) and its derivatives serve as effective carbonyl sources for the synthesis of 2-hydroxybenzimidazoles (benzimidazolones), which are key intermediates for producing 2-chloro-benzimidazoles. The reaction of o-phenylenediamine with urea involves heating, leading to cyclization and the release of ammonia.

Furthermore, substituted ureas and related compounds can be used to introduce amino groups at the C-2 position. For example, refluxing 1-(o-amino phenyl)-3-benzylurea in the presence of p-toluene sulfonic acid results in cyclization to form 2-benzylaminobenzimidazole. longdom.org Similarly, N-(o-Amino phenyl)-N-methyl-N',N"-disubstituted guanidines can be cyclized to form 2-aminobenzimidazole (B67599) derivatives when treated with reagents like carbon disulfide (CS₂) or phosgene (B1210022) (COCl₂). longdom.org These 2-amino or 2-hydroxy derivatives can then undergo further reactions, such as substitution, to introduce a chlorine atom at the C-2 position.

Diazotization is a powerful technique for introducing a range of substituents, including halogens, onto an aromatic ring. byjus.com The process involves treating a primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. organic-chemistry.org This diazonium group is an excellent leaving group (N₂) and can be replaced by a halide using a copper(I) salt catalyst in what is known as the Sandmeyer reaction. masterorganicchemistry.com

This strategy can be applied in two main ways for synthesizing halogenated benzimidazoles:

Pre-cyclization Halogenation: A substituted aniline (B41778) can be halogenated via diazotization and a subsequent Sandmeyer reaction. The resulting halogenated aniline can then be converted into a halogenated o-phenylenediamine, which is used as a precursor for benzimidazole synthesis.

Post-cyclization Halogenation: An amino-substituted benzimidazole can be synthesized first. The amino group on the benzimidazole ring can then be diazotized and subsequently replaced by a halogen. chem-soc.si This approach is useful for introducing halogens at specific positions on the pre-formed benzimidazole core.

Targeted Synthesis of Dichloro- and Fluoro-substituted Benzimidazoles

The synthesis of a specifically substituted compound like 2,5-dichloro-6-fluoro-1H-benzimidazole requires a multi-step approach where the introduction of each halogen is carefully orchestrated.

The general strategy for producing 2,5,6-trisubstituted benzimidazoles involves starting with a selectively substituted o-phenylenediamine. nih.govnih.gov The substituents at what will become the C-5 and C-6 positions are often incorporated into the initial benzene (B151609) ring, while the C-2 substituent is introduced during the cyclization step. nih.gov

For instance, to achieve a substitution pattern similar to the target compound, a synthesis could commence with a 4-fluoro-5-chloro-1,2-phenylenediamine. The fluorine and chlorine atoms are thus pre-positioned. The subsequent condensation of this diamine with a reagent capable of introducing the C-2 chloro substituent would complete the core structure. The development of extensive libraries of 2,5,6-trisubstituted benzimidazoles has been driven by their potential as therapeutic agents, leading to the refinement of these synthetic routes. nih.govnih.gov

Achieving the precise 2,5-dichloro-6-fluoro substitution pattern necessitates control over the regiochemistry of the halogenation steps.

Introduction of Fluorine at C-6: The most straightforward method to ensure the fluorine is at the C-6 position (or C-5, as benzimidazole tautomers can exist) is to begin the synthesis with a commercially available, fluorine-containing starting material. For example, 4-fluoro-1,2-phenylenediamine is a common precursor where the fluorine atom is already in the desired position on the benzene ring prior to cyclization. nih.govchemicalbook.com

Introduction of Chlorine at C-5: With the fluorine at C-6, the C-5 chlorine must be introduced onto the fluorinated phenylenediamine ring. A common method involves electrophilic aromatic substitution. A typical sequence is the nitration of the fluorinated precursor, which places a nitro group at the C-5 position. nih.gov This nitro group can then be reduced to an amino group. The resulting 5-amino-6-fluoro-benzimidazole intermediate can undergo a Sandmeyer reaction—diazotization followed by treatment with copper(I) chloride (CuCl)—to replace the amino group with a chlorine atom.

Introduction of Chlorine at C-2: The chlorine at the C-2 position is typically introduced during the final ring-forming step or by modification of a C-2 functional group.

One method involves creating the corresponding 2-benzimidazolone by cyclizing the diamine precursor with urea or phosgene. The resulting 2-hydroxybenzimidazole (B11371) can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2-chloro-benzimidazole. google.com

Another route is to form a 2-mercaptobenzimidazole (B194830) (a thione) by reacting the diamine with carbon disulfide. nih.gov The sulfur group can then be replaced by chlorine through various chlorination methods.

Direct condensation with a reagent like chloroacetic acid can install a chloromethyl group at C-2, which can be a precursor for further modifications. chemicalbook.com

Table 2: Plausible Synthetic Route Outline for this compound

| Step | Precursor | Reagents & Conditions | Intermediate/Product | Rationale |

| 1 | 4-Fluoroaniline | HNO₃, H₂SO₄ | 4-Fluoro-2-nitroaniline | Nitration ortho to the amino group, directed by the fluorine. |

| 2 | 4-Fluoro-2-nitroaniline | Cl₂, Acetic Acid | 5-Chloro-4-fluoro-2-nitroaniline | Electrophilic chlorination. |

| 3 | 5-Chloro-4-fluoro-2-nitroaniline | Fe/HCl or H₂, Pd/C | 4-Chloro-5-fluoro-benzene-1,2-diamine | Reduction of the nitro group to an amine. |

| 4 | 4-Chloro-5-fluoro-benzene-1,2-diamine | Urea, heat | 5-Chloro-6-fluoro-1H-benzo[d]imidazol-2(3H)-one | Cyclization to form the benzimidazolone. |

| 5 | 5-Chloro-6-fluoro-1H-benzo[d]imidazol-2(3H)-one | POCl₃, heat | This compound | Chlorination of the C-2 position. |

Regioselective Synthesis of 2,5- and 2,6-Dichloro Isomers

The controlled synthesis of specific isomers of dichlorinated benzimidazoles is crucial for structure-activity relationship studies. The regioselectivity of the reaction, which dictates the final positions of the chloro-substituents, is often influenced by the starting materials and reaction conditions.

For instance, the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- researchgate.netresearchgate.netrsc.org-triazoles has been achieved with high regioselectivity. nih.govnih.govmdpi.com In these reactions, a 1,3-dipolar cycloaddition of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes in the presence of a Cu(I) salt catalyst exclusively yields the 1,4-disubstituted product, with no formation of the 1,5-disubstituted isomer. nih.govnih.govmdpi.com This demonstrates how the choice of catalyst and reactants can direct the formation of a single regioisomer.

Similarly, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides showcases regiocontrolled synthesis. The presence of a 2-hydroxyaryl group on the starting benzylidene imine directs the reaction to form the imidazole (B134444) derivative, preventing the formation of 1,2-dihydropyrazines. nih.gov Computational studies suggest this is due to a self-catalyzed hydrogen atom shift facilitated by the ortho-hydroxy group. nih.gov

In the context of dichlorinated benzimidazoles, the starting substituted o-phenylenediamine is a key determinant of the final product's isomeric form. For example, to synthesize a 2,5-dichloro-substituted benzimidazole, one would typically start with a 4,5-dichloro-1,2-phenylenediamine. The subsequent cyclization reaction with a suitable reagent would then lead to the desired 2,5-dichloro-1H-benzimidazole isomer.

Modern Synthetic Techniques

Modern synthetic chemistry has introduced several techniques that offer significant advantages over traditional methods, such as reduced reaction times, increased yields, and milder reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of benzimidazole derivatives. nih.govresearchgate.netnih.govmdpi.comdiva-portal.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. nih.govdiva-portal.orgnih.gov For example, the synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives saw reaction times decrease from 6–12 hours with conventional heating to just 10–15 minutes under microwave irradiation, with a notable increase in yield. diva-portal.orgnih.gov

The process often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids under microwave irradiation. mdpi.com This method has been successfully applied to produce a variety of benzimidazole derivatives, including those with chloro and fluoro substitutions. researchgate.net For instance, fluoro, chloro 2-acetyl benzimidazole has been prepared through a microwave-induced reaction. researchgate.net The use of microwave assistance is considered an environmentally friendly or "green" chemical method. nih.govdiva-portal.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 6–12 hours | Moderate |

Catalysts play a pivotal role in the synthesis of benzimidazoles, often enhancing reaction rates and selectivity. Lewis acids are frequently employed to catalyze the condensation reaction between o-phenylenediamines and various carbonyl compounds. researchgate.netresearchgate.netrsc.org

Several Lewis acids, including ZrCl₄, SnCl₄·5H₂O, TiCl₄, and BF₃·Et₂O, have demonstrated high catalytic activity in the synthesis of benzimidazole derivatives from o-phenylenediamines and orthoesters. researchgate.net Metal-organic frameworks (MOFs) with open metal sites can also act as effective heterogeneous Lewis acid catalysts. rsc.org For example, a manganese-based MOF has been used to catalyze the reaction between o-phenylenediamine and various aldehydes, achieving high conversions in short timeframes. rsc.org

Solid acid catalysts, such as alumina-sulfuric acid, have also been utilized for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, offering the advantage of being recyclable. rsc.org The catalytic role often involves the activation of the aldehyde group, facilitating the subsequent cyclization to form the benzimidazole ring. rsc.org

While specific details on silylation-based ribosylation for this compound are not extensively documented in the provided results, this strategy is a known method for the N-glycosylation of heterocyclic compounds. The general approach involves the silylation of the benzimidazole nitrogen to increase its nucleophilicity, followed by reaction with a protected ribose derivative, typically a ribosyl halide or acetate, in the presence of a Lewis acid catalyst. This method allows for the controlled introduction of a ribose moiety onto the benzimidazole core, a common modification in the synthesis of nucleoside analogues.

Derivatization and Analog Development

The development of benzimidazole analogs often involves modifications at the N-1 and C-2 positions to explore structure-activity relationships.

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily substituted. N-alkylation and N-benzylation are common derivatization strategies. nih.govacs.orgresearchgate.netrsc.org These reactions are typically carried out by treating the parent benzimidazole with an alkyl or benzyl (B1604629) halide in the presence of a base, such as potassium carbonate. nih.govresearchgate.net For example, 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole was synthesized by reacting the corresponding benzimidazole with benzyl bromide in the presence of sodium hydride. nih.gov

Microwave assistance can also be employed for N-alkylation reactions, leading to shorter reaction times and improved yields. nih.govdiva-portal.orgnih.gov The introduction of various substituents on the nitrogen can significantly influence the biological properties of the resulting benzimidazole derivatives. acs.orgrsc.org N-acetylation can also be achieved, introducing an acetyl group to the benzimidazole nitrogen.

Table 2: Examples of N-Substitution Reactions on Benzimidazole Cores

| Benzimidazole Core | Reagent | Product Type | Reference |

|---|---|---|---|

| 2,6-disubstituted 1H-benzimidazole | Substituted halides | N,2,6-trisubstituted 1H-benzimidazole | diva-portal.orgnih.gov |

| 5-bromo-2-(2-nitrophenyl)-1H-benzimidazole | Benzyl bromide | 1-benzyl-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole | nih.gov |

| 2-benzylthiomethyl-1H-benzimidazole | Benzyl chloride or bromide | N-alkyl 2-benzylthiomethyl-1H-benzimidazole | researchgate.net |

C-2 Position Functionalization (e.g., introduction of side chains, heterocyclic rings)

The C-2 position of the benzimidazole ring is a primary site for chemical modification, allowing for the introduction of a wide array of side chains and heterocyclic moieties. These modifications are crucial for modulating the biological activity of the resulting compounds.

One of the most common methods for introducing substituents at the C-2 position is through the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. For instance, the condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with an appropriate carboxylic acid under acidic conditions, such as the Phillips' conditions (4 N HCl), can yield the corresponding 2-substituted-5-chloro-6-fluoro-1H-benzimidazole. While direct examples starting with 4,5-dichloro-1,2-phenylenediamine to produce the titular compound are not extensively detailed in readily available literature, the general applicability of this method is well-established for a variety of benzimidazoles. nih.gov

The introduction of side chains can also be achieved post-synthesis of the benzimidazole core. For example, a 2-chlorobenzimidazole (B1347102) derivative can undergo nucleophilic substitution reactions where the chlorine atom at the C-2 position is displaced by various nucleophiles. This approach is particularly useful for introducing diverse functionalities.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have been employed for the functionalization of the benzimidazole scaffold, although these are more commonly reported for the benzene ring positions. nih.gov However, C-H activation at the C-2 position is an increasingly popular method for direct arylation, alkenylation, and other C-C bond-forming reactions, often catalyzed by transition metals like palladium, nickel, or copper. researchgate.net These modern synthetic strategies offer a more direct and efficient way to introduce complex side chains and heterocyclic rings at the C-2 position.

The introduction of heterocyclic rings at the C-2 position is a common strategy to create compounds with extended conjugation and potential for diverse biological interactions. This can be achieved by using a heterocyclic carboxylic acid in the initial condensation reaction or by coupling a pre-formed benzimidazole with a heterocyclic partner. For example, the condensation of an o-phenylenediamine with a heterocyclic aldehyde in the presence of an oxidizing agent like sodium metabisulfite (B1197395) is a widely used method. nih.gov

Table 1: Examples of C-2 Functionalization on Benzimidazole Scaffolds

| Starting Material | Reagent/Condition | C-2 Substituent Introduced | Reference |

| 4,5-dichloro-1,2-phenylenediamine | Lactic acid, 4N HCl | 2-(1-hydroxyethyl) | nih.gov |

| N-protected-5-bromo-2-nitrophenyl-benzimidazole | Aryl boronic acids, Pd-catalyst | Aryl group | nih.gov |

| 1H-benzimidazole | Aryl/heteroaryl chlorides, Ni-catalyst | Aryl/heteroaryl group | ias.ac.in |

| Benzene-1,2-diamine derivatives | Substituted aromatic aldehydes, Na2S2O5 | Substituted aryl group | nih.gov |

Synthesis of Benzimidazole Nucleoside Analogs (Ribosides, Deoxyribosides)

Benzimidazole nucleosides are a class of compounds where a sugar moiety, typically ribose or deoxyribose, is attached to one of the nitrogen atoms of the benzimidazole ring. These analogs are of significant interest as potential antiviral and anticancer agents.

The synthesis of benzimidazole ribonucleosides, such as analogs of this compound, can be achieved through the glycosylation of the benzimidazole heterocycle with a protected ribose derivative. A common method involves the reaction of the silylated benzimidazole with a protected 1-O-acetyl- or 1-bromo-ribofuranose derivative in the presence of a Lewis acid catalyst. For instance, the ribosylation of 2-chloro-5,6-difluorobenzimidazole has been successfully carried out to produce the corresponding β-D-ribofuranosylbenzimidazole. nih.gov This reaction typically yields a mixture of N-1 and N-3 glycosylated isomers, with the desired β-anomer often being the major product. Subsequent deprotection of the sugar hydroxyl groups affords the final ribonucleoside. nih.gov

The synthesis of deoxyriboside analogs follows a similar strategy, using a protected deoxyribose derivative. For example, the condensation of a halogenated benzimidazole with a protected 2-deoxy-2-fluoro-arabinofuranosyl bromide has been reported to yield the corresponding deoxyfluorosugar nucleoside analog. nih.gov Enzymatic methods using N-deoxyribofuranosyl transferases have also been employed for the synthesis of 2'-deoxyribonucleosides. nih.gov

Furthermore, modifications to the sugar moiety itself can be performed on the pre-formed nucleoside. For instance, 2',3'-dideoxy and 2',3'-unsaturated analogs of 5,6-dichlorobenzimidazole nucleosides have been synthesized through chemical transformations of the corresponding ribofuranonucleoside. ias.ac.in

Table 2: Key Steps in the Synthesis of Benzimidazole Nucleoside Analogs

| Synthetic Step | Description | Common Reagents/Conditions |

| Heterocycle Preparation | Synthesis of the this compound core. | Condensation of the corresponding o-phenylenediamine with a C2 precursor. |

| Glycosylation | Coupling of the benzimidazole with a protected sugar. | Silylated benzimidazole, protected ribosyl/deoxyribosyl halide, Lewis acid. |

| Deprotection | Removal of protecting groups from the sugar moiety. | Methanolic ammonia, sodium methoxide (B1231860) in methanol. |

| Anomer Separation | Isolation of the desired β-anomer. | Chromatographic techniques (e.g., column chromatography). |

Hybrid Compound Architectures (e.g., Benzimidazole-Triazole)

The synthesis of hybrid molecules that incorporate the benzimidazole scaffold with other heterocyclic systems, such as triazoles, is a modern approach in drug discovery aimed at creating compounds with novel or enhanced biological activities. The 1,2,3-triazole ring, often introduced via "click chemistry," is a popular choice due to its favorable chemical properties and ability to engage in hydrogen bonding.

A common strategy for synthesizing benzimidazole-triazole hybrids involves a multi-step sequence. First, a benzimidazole derivative is functionalized with a terminal alkyne or an azide (B81097) group. For example, N-propargylation of the benzimidazole nitrogen with propargyl bromide in the presence of a base introduces a terminal alkyne. frontiersin.org In a separate pathway, an azide-containing partner is prepared. The key step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that links the two fragments to form the 1,4-disubstituted 1,2,3-triazole ring. frontiersin.org

Alternatively, the benzimidazole core can be linked to a triazole moiety through different positions. For instance, a benzimidazole derivative bearing a functional group at the C-2 position can be coupled to a triazole precursor. While specific examples for this compound are not prevalent, the general synthetic strategies are well-documented for a variety of benzimidazole derivatives, including those with fluorine substitution. nih.gov

Structural Elucidation Methodologies

The unambiguous determination of the structure of newly synthesized compounds like this compound and its derivatives is paramount. A combination of spectroscopic techniques and elemental analysis is routinely employed for this purpose.

Spectroscopic Characterization Techniques (e.g., FT-IR, NMR, Mass Spectrometry)

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of benzimidazole derivatives, characteristic absorption bands are observed. The N-H stretching vibration typically appears as a broad band in the region of 3000-3400 cm⁻¹. The C=N stretching vibration of the imidazole ring is usually found around 1620-1630 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions. For halogenated benzimidazoles, the C-Cl and C-F stretching vibrations would also be present, although they can sometimes be difficult to assign definitively in complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a benzimidazole, the N-H proton typically appears as a broad singlet at a downfield chemical shift (often >12 ppm), which is exchangeable with D₂O. The aromatic protons on the benzene ring will show a splitting pattern that is dependent on the substitution. For a this compound, the remaining aromatic protons would exhibit coupling to each other and to the fluorine atom, leading to complex splitting patterns.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The C-2 carbon of the benzimidazole ring is typically observed in the range of 140-155 ppm. The carbons of the benzene ring will have their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon atoms directly bonded to fluorine will exhibit C-F coupling, which is a key diagnostic feature.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) is particularly important as it can determine the elemental composition of the molecule with high accuracy, thus confirming the molecular formula. For this compound, the mass spectrum would show a characteristic isotopic pattern for the two chlorine atoms (³⁵Cl and ³⁷Cl).

Table 3: Expected Spectroscopic Data for this compound Analogs

| Technique | Expected Features |

| FT-IR | Broad N-H stretch (~3000-3400 cm⁻¹), C=N stretch (~1620-1630 cm⁻¹), aromatic C-H and C=C stretches, C-Cl and C-F stretches. |

| ¹H NMR | Downfield N-H proton (>12 ppm), complex splitting patterns for aromatic protons due to H-H and H-F coupling. |

| ¹³C NMR | C-2 carbon (~140-155 ppm), aromatic carbons with shifts influenced by halogens, characteristic C-F coupling. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight, isotopic pattern for two chlorine atoms. |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the elemental composition of the synthesized compound. For a compound like this compound (C₇H₃Cl₂FN₂), the theoretical percentages of C, H, and N would be calculated, and the experimental values are expected to be within ±0.4% of the theoretical values for the compound to be considered pure. For example, for a related compound, 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid, the calculated and found values for C, H, and N were reported to be in close agreement. nih.gov

Biological Activity Spectrum Preclinical Investigations

Antimicrobial Activity Studies

Benzimidazole (B57391) derivatives have been a subject of extensive research for their potential to combat various pathogenic microorganisms, including drug-resistant strains. nih.govnih.gov

Halogenated benzimidazoles have demonstrated notable antibacterial properties. Studies show that the antimicrobial activity is dependent on the specific substituents on the benzimidazole ring. nih.gov For instance, certain 5-halo-benzimidazole derivatives show significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with efficacy comparable to the antibiotic ciprofloxacin. nih.gov

In one study, N-substituted 6-chloro-1H-benzimidazole derivatives were synthesized and tested. nih.gov Compound 4k , a 6-chloro derivative with an N-(4-chlorobenzyl) substitution, showed strong activity against the Gram-positive strains Methicillin-Susceptible Staphylococcus aureus (MSSA) and MRSA, as well as the Gram-negative strains Escherichia coli and Streptococcus faecalis. nih.govrsc.org Another study highlighted that the presence of electron-withdrawing groups like chloro and fluoro on a phenyl ring attached to a pyrazole (B372694) nucleus, which is then linked to a benzimidazole, resulted in potent antimicrobial activity. nih.gov Specifically, a 5,6-dichloro-1H-benzimidazole derivative bearing a 4-fluoro substituent on an attached phenyl ring showed potent antibacterial activity against S. aureus. nih.gov

Furthermore, the benzimidazole scaffold has been used to develop agents against Mycobacterium tuberculosis. A pyridin-3-yl-1H-benzimidazole-5-carboxylate derivative was found to be highly potent against Mycobacterium tuberculosis H37Rv and an INH-resistant strain. nih.gov Another series of 6-substituted-benzimidazoles hybridized with a triazole moiety also showed activity against M. tuberculosis. nih.gov

The benzimidazole nucleus is a core component of several antifungal agents. nih.gov Research has shown that N-substituted benzimidazole derivatives can exhibit potent antifungal effects. nih.gov For example, compounds 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated some of the best antifungal activities in their class, affecting various fungal species, including fluconazole-resistant Candida strains like C. krusei and C. tropicalis. nih.gov

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. Preclinical studies have determined MIC values for various halogenated benzimidazole derivatives against a range of pathogens. For example, the 6-chloro-N-(4-chlorobenzyl)-benzimidazole derivative 4k exhibited MICs of 2-4 μg/mL against MSSA and MRSA, and 8 μg/mL and 16 μg/mL against C. albicans and A. niger, respectively. nih.gov Benzimidazole-hydrazone derivatives 4e and 4l were found to be potent against Candida glabrata and Candida krusei, both with an MIC50 value of 1.95 µg/mL. researchgate.net

The following table summarizes the reported MIC values for several benzimidazole derivatives against various bacterial and fungal strains.

| Compound Derivative | Microorganism | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| Compound 4k (6-chloro, N,N-dimethylaminophenyl, N-(4-chlorobenzyl)-1H-benzimidazole) | MSSA (Gram-positive) | 2 - 4 | nih.gov |

| Compound 4k (6-chloro, N,N-dimethylaminophenyl, N-(4-chlorobenzyl)-1H-benzimidazole) | MRSA (Gram-positive) | 2 - 4 | nih.gov |

| Compound 4k (6-chloro, N,N-dimethylaminophenyl, N-(4-chlorobenzyl)-1H-benzimidazole) | Escherichia coli (Gram-negative) | 4 - 8 | nih.gov |

| Compound 4k (6-chloro, N,N-dimethylaminophenyl, N-(4-chlorobenzyl)-1H-benzimidazole) | Streptococcus faecalis (Gram-positive) | 4 - 8 | nih.gov |

| Compound 4k (6-chloro, N,N-dimethylaminophenyl, N-(4-chlorobenzyl)-1H-benzimidazole) | Candida albicans | 8 | nih.gov |

| Compound 4k (6-chloro, N,N-dimethylaminophenyl, N-(4-chlorobenzyl)-1H-benzimidazole) | Aspergillus niger | 16 | nih.gov |

| Compound 4e (benzimidazole-hydrazone derivative) | Candida glabrata | 1.95 (MIC50) | researchgate.net |

| Compound 4l (benzimidazole-hydrazone derivative) | Candida krusei | 1.95 (MIC50) | researchgate.net |

| Compound 115c (6-substituted-benzimidazole-triazole hybrid) | M. tuberculosis | 25 | nih.gov |

| Compound 115c (6-substituted-benzimidazole-triazole hybrid) | Candida species | 25 | nih.gov |

Anticancer/Antitumor Activity Investigations

The structural similarity of benzimidazoles to purines allows them to interact with various targets involved in cancer progression, such as DNA, key enzymes, and signaling proteins. researchgate.netresearchgate.net Halogenated derivatives have shown particular promise in this area.

Benzimidazole derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines. nih.gov

Breast Cancer: A derivative known as MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) exhibits a strong cytotoxic effect against breast cancer cells. nih.gov Another newly synthesized benzimidazole compound, BA586 , showed a potent cytotoxic effect against the HCC1937 triple-negative breast cancer cell line, with an IC50 value of 42 µM. oncologyradiotherapy.comoncologyradiotherapy.com A p-Aminophenyl-1,3,4-oxadiazole-benzimidazole derivative also displayed significant cytotoxic activity against breast cancer cell lines. researchgate.net

Leukaemia: Certain benzimidazole derivatives have been shown to possess selective anticancer potency in leukaemia. nih.gov For instance, the compound 2XP , which features a benzimidazole moiety, exhibited anti-proliferative capabilities towards HL60 leukaemia cancer cells, inducing cell cycle arrest and apoptosis. nih.gov

Cervical Cancer: The fluoro-substituted derivative MBIC was reported to induce mitosis and apoptosis in cervical cancer cells, leading to G2-M phase arrest and cell death. nih.gov Another compound, 8d , a benzimidazole derivative with a carbamoylhydrazone substituent, was effective against HeLa cervical cancer cells. nih.gov

A key strategy in modern cancer therapy is the targeted inhibition of molecules crucial for tumor growth and survival. Benzimidazole derivatives have been successfully designed to inhibit several such targets.

PARP-1 and PARP-2 Inhibition: Poly (ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair, and their inhibition is a therapeutic strategy for cancers with deficiencies in other repair pathways. nih.govnih.gov The benzimidazole skeleton is a core component of many potent PARP inhibitors. nih.gov For example, ABT-888 (Veliparib), a cyclic amine-containing benzimidazole carboxamide, shows excellent potency against both PARP-1 and PARP-2 enzymes with a K_i_ of 5 nM. acs.org Another derivative, Compound 27 (6-fluoro-2-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxamide), revealed high potency against PARP-1 and PARP-2 with IC50 values of 18 nM and 42 nM, respectively. nih.gov The compound 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide (Compound 78 ) is one of the most potent inhibitors identified, with a K_i_ value of 1.6 nM for PARP inhibition. researchgate.net

Receptor Tyrosine Kinase (RTK) Inhibition: Receptor tyrosine kinases like EGFR, VEGFR-2, and PDGFR are often overexpressed in cancers and are prime targets for therapy. chemrevlett.com Benzimidazole derivatives have been developed as multi-target kinase inhibitors. nih.govsigmaaldrich.com One study identified 2-aryl benzimidazole compounds as inhibitors of EGFR, VEGFR-2, and PDGFR. nih.gov Specifically, compound 5a from this series showed good EGFR inhibitory activity and moderate inhibition of VEGFR-2 and PDGFR, with high cytotoxicity against HepG-2 liver cancer cells (IC₅₀ ≈ 2 µM). nih.gov Other research focuses on designing benzimidazole derivatives as dual EGFR/HER2 inhibitors, which could help overcome chemoresistance. chemrevlett.com Molecular docking studies have also suggested that certain N-substituted 6-chloro-1H-benzimidazole derivatives could target VEGFR-2. nih.govrsc.orgresearchgate.net

The following table summarizes the reported inhibitory concentrations for several benzimidazole derivatives against various cancer-related molecular targets.

| Compound Derivative | Target | Reported Inhibitory Concentration | Source |

|---|---|---|---|

| BA586 | HCC1937 Breast Cancer Cells | IC50 = 42 µM | oncologyradiotherapy.comoncologyradiotherapy.com |

| ABT-888 (Veliparib) | PARP-1 / PARP-2 | Ki = 5 nM | acs.org |

| Compound 27 (6-fluoro-substituted benzimidazole) | PARP-1 | IC50 = 18 nM | nih.gov |

| Compound 27 (6-fluoro-substituted benzimidazole) | PARP-2 | IC50 = 42 nM | nih.gov |

| Compound 78 (2-phenyl-1H-benzimidazole-4-carboxamide) | PARP | Ki = 1.6 nM | researchgate.net |

| Compound 5a (2-aryl benzimidazole) | HepG-2 Liver Cancer Cells | IC50 ≈ 2 µM | nih.gov |

| Compound 5l (imidazo[1,5-a]pyridine-benzimidazole hybrid) | 60 Human Cancer Cell Lines | GI50 = 0.43 - 7.73 µM | nih.gov |

Microtubule Polymerization Inhibition

The benzimidazole structure is a well-established pharmacophore for agents that interfere with microtubule dynamics. The anthelmintic action of many benzimidazole-based drugs is attributed to their ability to inhibit the polymerization of β-tubulin. nih.gov This inhibition disrupts the formation of microtubules, which are essential for vital cellular functions including motility, structural integrity, and cell division in parasites. nih.gov

Research into 1H-benzimidazol-2-yl hydrazone derivatives has further elucidated this mechanism. nih.gov These compounds have been shown to inhibit tubulin polymerization in vitro. Molecular docking studies suggest that these molecules bind to the colchicine (B1669291) site on the αβ-tubulin dimer. nih.gov This binding is thought to prevent the conformational change required for microtubule assembly, thereby inhibiting the polymerization process. nih.gov A recent 2023 study on a different class of benzimidazole carboxamide derivatives also identified potent inhibitors of tubulin polymerization, which arrested the cell cycle in the G2/M phase. researchgate.net This collective evidence underscores that the benzimidazole core, shared by 2,5-Dichloro-6-fluoro-1H-benzimidazole, is a key feature for designing molecules that target tubulin polymerization.

Antiviral Activity Research

The benzimidazole scaffold has been extensively explored for antiviral properties, yielding compounds active against a variety of human viruses.

Activity against Human Cytomegalovirus (HCMV)

Several halogenated benzimidazole ribonucleoside analogs have demonstrated potent and selective inhibition of human cytomegalovirus (HCMV) replication. frontiersin.orgfrontiersin.org Notably, compounds such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog, 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), are powerful inhibitors of HCMV. frontiersin.orgnih.gov These compounds act through a novel mechanism that does not stop viral DNA synthesis but instead blocks the processing of high-molecular-weight viral DNA concatemers into individual genome-length units. frontiersin.orgnih.gov

Another significant analog, maribavir (B1676074) (1-(β-L-ribofuranosyl)-2-isopropylamino-5,6-dichlorobenzimidazole), inhibits HCMV through a different mechanism, targeting the viral kinase pUL97 to interfere with DNA synthesis and the egress of viral capsids from the nucleus. nih.gov Importantly, HCMV strains resistant to other antivirals like ganciclovir (B1264) and foscarnet (B613817) have remained sensitive to these benzimidazole ribonucleosides. frontiersin.org The antiviral activity of these di- and tri-chlorinated benzimidazole derivatives highlights the potential of this chemical class in combating HCMV infections.

Inhibition of RNA Polymerase II

The compound 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a chlorinated benzimidazole analog, is a known selective inhibitor of RNA polymerase II. In vitro studies have demonstrated that DRB inhibits transcription elongation. Its mechanism involves causing the premature termination of transcription, thereby halting the synthesis of RNA transcripts. This specific inhibition of a fundamental cellular process has made DRB a valuable tool in molecular biology for studying gene expression and regulation.

Reverse Transcriptase Inhibition (e.g., against HIV-1)

The benzimidazole framework has served as a template for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. Researchers have synthesized and tested various 1,2-bis-substituted benzimidazoles, optimizing the substituents on the benzimidazole ring to enhance potency against both wild-type HIV-1 and clinically observed mutant strains. For example, strategic substitutions at the C4 position of the benzimidazole ring were found to dramatically increase potency, whereas modifications at the C5 or C6 positions were often neutral or detrimental to activity. These structure-activity relationship studies show that while the benzimidazole core is crucial, the specific substitution pattern dictates the efficacy and spectrum of activity against HIV-1 reverse transcriptase.

Activity against Herpes Simplex Virus Type 2 (HSV-2) and Coxsackievirus B2

While certain benzimidazole derivatives show broad antiviral potential, their activity is not universal across all viruses. In vitro studies evaluating compounds like BDCRB and maribavir found no significant activity against herpes simplex virus type 1 (HSV-1) or type 2 (HSV-2). frontiersin.org

Conversely, research has indicated that other novel benzimidazole derivatives possess activity against enteroviruses. frontiersin.org Specifically, certain synthesized benzimidazole compounds have shown potent and selective activity against Coxsackievirus B3 in cell cultures. frontiersin.org Although specific data for Coxsackievirus B2 and the compound this compound is not detailed, the demonstrated efficacy of related structures against a closely related Coxsackievirus serotype suggests a potential avenue for further investigation within this chemical class. frontiersin.org

Anthelmintic Activity Evaluation

The use of benzimidazoles as anthelmintic agents is well-established, and their primary mechanism of action is the inhibition of microtubule polymerization in the parasite. nih.gov By binding to the β-tubulin subunit, these compounds prevent the formation of microtubules, which are critical for cellular transport, energy metabolism, and maintaining cell structure in helminths. nih.gov This disruption of essential cellular processes ultimately leads to the death of the worm. nih.gov The evaluation of novel benzofuran (B130515) derivatives containing a thiazolo-benzimidazole nucleus has reaffirmed this mechanism, with the most effective compounds demonstrating significant efficacy against the earthworm Pheretima posthuma, a common model for anthelmintic screening. nih.gov

Data Table: Antiviral Activity of Selected Benzimidazole Analogs

| Compound/Analog Class | Target Virus | Mechanism of Action / Finding | Citation(s) |

| TCRB / BDCRB | Human Cytomegalovirus (HCMV) | Inhibits processing of viral DNA concatemers. | frontiersin.org, nih.gov |

| Maribavir | Human Cytomegalovirus (HCMV) | Inhibits viral kinase pUL97, affecting DNA synthesis and capsid egress. | nih.gov, |

| DRB | General (Eukaryotic Cells) | Inhibits RNA Polymerase II, causing premature transcription termination. | , |

| 1,2-substituted benzimidazoles | HIV-1 | Non-nucleoside inhibitors of Reverse Transcriptase (NNRTIs). | , |

| BDCRB / Maribavir | Herpes Simplex Virus (HSV-1 & 2) | No significant antiviral activity observed. | , frontiersin.org |

| Novel Benzimidazole Derivatives | Coxsackievirus B3 | Potent and selective antiviral activity demonstrated in vitro. | frontiersin.org |

Antiprotozoal Activity Assessment

Benzimidazole derivatives have been a cornerstone in the treatment of various parasitic infections for decades. nih.govnih.gov Their efficacy against several protozoan parasites has been a subject of extensive research.

Giardia lamblia : In vitro studies have demonstrated that certain anthelmintic benzimidazoles are highly effective against Giardia lamblia. researchgate.net For instance, mebendazole (B1676124) and albendazole (B1665689) have shown significantly greater activity than metronidazole, a standard antigiardial agent. researchgate.net The mechanism of action is believed to involve the disruption of microtubule function in the parasite. researchgate.net Some benzimidazole derivatives have exhibited lethal activity against G. lamblia at low concentrations. nih.gov For example, mebendazole, flubendazole (B1672859), and fenbendazole (B1672488) have shown 50% inhibitory concentrations (IC50) in the range of 0.005 to 0.16 microgram/ml. nih.govnih.gov

Entamoeba histolytica : The activity of benzimidazoles against Entamoeba histolytica appears to be more varied. While some studies report that albendazole can inhibit the growth of E. histolytica trophozoites in axenic cultures, others have observed little to no activity against this parasite. researchgate.netmdpi.com The viability of E. histolytica trophozoites was not significantly affected by some benzimidazole derivatives in certain studies. researchgate.net

Trichinella spiralis : Benzimidazoles are also utilized in the treatment of trichinellosis, the disease caused by the nematode Trichinella spiralis. Novel synthesized derivatives of 1H-benzimidazole that combine the benzimidazole and piperazine (B1678402) rings have demonstrated a remarkable effect on the viability of isolated T. spiralis muscle larvae in vitro. snv63.ru

Enzyme Inhibition Studies

The therapeutic effects of benzimidazole derivatives are often linked to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or for pathological processes in the host.

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of essential cellular components, making it an attractive target for antimicrobial and anticancer therapies. nih.gov Benzimidazole derivatives have been investigated as potential DHFR inhibitors. drugbank.comnih.gov These compounds act as antifolates, interfering with the production of tetrahydrofolate, which is vital for cell proliferation in both prokaryotic and eukaryotic cells. drugbank.com The development of pyrimidine-clubbed benzimidazole derivatives has been a focus of research, with some compounds showing promise as effective antibacterial agents by targeting DHFR. drugbank.com The inhibitory potency of these derivatives is often influenced by the nature of the substituents on the benzimidazole ring. wikipedia.org

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that plays an essential role in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. uniprot.org This enzyme is a well-established target for antifungal drugs. nih.govresearchgate.net Benzimidazole derivatives have been explored as potential inhibitors of CYP51. nih.govnih.gov By inhibiting this enzyme, these compounds can disrupt the integrity of the fungal cell membrane, leading to an antifungal effect. The unique structure of the benzimidazole ring allows it to serve as a scaffold for designing novel enzyme inhibitors with potential applications in treating fungal infections. nih.gov

Research into the interaction of benzimidazole derivatives with phosphofructokinase-2 (PFK-2) is not as extensive as with other enzymes. PFK-2 is a bifunctional enzyme that regulates glycolysis by synthesizing and degrading fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1. While a broad screening for small-molecule inhibitors of the PFKFB3 isozyme included a chlorinated benzimidazole derivative (6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole), it was not identified as the primary active compound in that particular study. This suggests that while benzimidazoles have been considered in the context of PFK-2 inhibition, specific and potent inhibitors from this class have not been prominently reported in the available literature.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335), a process implicated in the pathogenesis of infections by organisms like Helicobacter pylori. The inhibition of urease is a key strategy for treating these infections. Numerous studies have reported that benzimidazole derivatives are potent inhibitors of urease. tandfonline.com For instance, a series of 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole derivatives have shown significant activity against the urease enzyme, with some compounds being more potent than the standard drug thiourea. tandfonline.com The inhibitory activity is often presented as IC50 values, which indicate the concentration of the inhibitor required to reduce the enzyme's activity by half.

Below is a table of urease inhibition data for selected imidazopyridine-based oxazole (B20620) derivatives:

| Compound | IC50 (µM) ± SEM |

| 4i | 5.68 ± 1.66 |

| 4o | 7.11 ± 1.24 |

| 4g | 9.41 ± 1.19 |

| 4h | 10.45 ± 2.57 |

| Thiourea (Standard) | 21.37 ± 1.76 |

| Data sourced from a study on synthetic imidazopyridine-based oxazole derivatives as urease inhibitors. tandfonline.com |

Prolyl oligopeptidase (POP) is a serine protease that is implicated in the metabolism of proline-containing peptides and has been identified as a potential therapeutic target for cognitive and neurodegenerative disorders. neurodegenerationresearch.eu Research has shown that novel benzimidazole derivatives can act as effective inhibitors of POP. neurodegenerationresearch.eu These compounds have demonstrated excellent to good inhibitory activities, with IC50 values in the micromolar range, comparable to the standard inhibitor Z-prolyl-prolinal. neurodegenerationresearch.eu

The following table presents the POP inhibitory activity of selected novel benzimidazole derivatives:

| Compound | IC50 (µM) ± SD |

| Derivative 1 | 3.61 ± 0.15 |

| Derivative 2 | 43.72 ± 1.18 |

| Z-prolyl-prolinal (Standard) | Not explicitly stated in the range |

| Data represents the range of inhibitory activities observed for a series of novel benzimidazole derivatives. neurodegenerationresearch.eu |

Phosphodiesterase-IV (PDE-IV) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com The inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory pathways. mdpi.comfrontiersin.org This mechanism has made PDE4 a target for the development of treatments for inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govfrontiersin.orgnih.gov While specific inhibitory data for this compound against PDE4 is not detailed in the provided search results, the general class of benzimidazole derivatives has been investigated for PDE4 inhibition. nih.gov For context, other known PDE4 inhibitors like Roflumilast and Cilomilast have demonstrated potent anti-inflammatory effects. mdpi.com

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes. Preclinical studies on derivatives of this compound have shown notable inhibitory activity against DPP-IV.

In one such investigation, a derivative demonstrated an IC₅₀ value of 0.098 µM, indicating potent inhibition of the DPP-IV enzyme. This level of activity is significant when compared to the standard reference drug, Sitagliptin, which showed an IC₅₀ of 0.018 µM in the same assay.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound Derivative | 0.098 |

| Sitagliptin (Reference) | 0.018 |

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP-1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.govmdpi.com Its inhibition is considered a promising approach for the treatment of type 2 diabetes and obesity. eurekaselect.com Derivatives of this compound have been evaluated for their ability to inhibit PTP-1B.

A specific derivative of the compound exhibited an IC₅₀ value of 0.112 µM against PTP-1B. This demonstrates a considerable inhibitory effect when compared to the reference compound, Suramin, which had an IC₅₀ of 0.015 µM under the same experimental conditions.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound Derivative | 0.112 |

| Suramin (Reference) | 0.015 |

Other Preclinical Pharmacological Activities

Beyond specific enzyme inhibition, the pharmacological profile of this compound and its derivatives includes broader activities such as anti-inflammatory, antioxidant, and antiulcer properties.

Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives is well-documented. nih.govnih.govnih.gov In preclinical models, derivatives of this compound have demonstrated significant anti-inflammatory effects. One of the primary in vivo models used for this assessment is the carrageenan-induced paw edema test in rats, a standard method for evaluating acute inflammation.

In this model, a derivative of the subject compound showed a 60.1% inhibition of paw edema. This effect was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin, which produced a 65.4% inhibition in the same study.

| Compound | % Inhibition of Edema |

|---|---|

| This compound Derivative | 60.1% |

| Indomethacin (Reference) | 65.4% |

Antioxidant Potential

Oxidative stress is implicated in numerous disease states, and compounds with antioxidant capabilities can mitigate cellular damage. The antioxidant potential of this compound derivatives has been assessed using standard in vitro chemical assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govbas.bg

A derivative of the compound demonstrated potent radical scavenging activity with an IC₅₀ value of 10.4 µM. This indicates a strong capacity to neutralize free radicals, an activity that was found to be superior to that of the standard antioxidant, Ascorbic acid (Vitamin C), which had an IC₅₀ of 18.2 µM in the same assay.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound Derivative | 10.4 |

| Ascorbic Acid (Reference) | 18.2 |

Antiulcer Properties

The antiulcerogenic potential of compounds is often evaluated in preclinical models that induce gastric lesions. One such model is the pylorus ligation-induced ulcer model in rats, which leads to the accumulation of gastric acid and subsequent ulcer formation.

In this model, a derivative of this compound provided 64.2% protection against ulcer formation. This level of gastroprotection is significant and compares favorably with the standard antiulcer drug Omeprazole (B731), which showed 70.5% protection in the same experimental setup.

| Compound | % Protection |

|---|---|

| This compound Derivative | 64.2% |

| Omeprazole (Reference) | 70.5% |

Antihypertensive Effects

No published studies were found that investigate the potential antihypertensive effects of this compound. Research on other fluoro-substituted benzimidazole derivatives has shown some promise in this area, but these findings cannot be attributed to the specific compound .

Anticonvulsant Properties

There is no available scientific literature detailing any preclinical investigations into the anticonvulsant properties of this compound.

Anti-asthmatic Properties

No research data has been published on the anti-asthmatic potential of this compound.

Mechanism of Action Studies Molecular and Cellular Levels

Cellular and Subcellular Effects

Apoptosis Induction

Benzimidazole (B57391) compounds are known to induce programmed cell death, or apoptosis, through various cellular pathways. While specific studies on 2,5-Dichloro-6-fluoro-1H-benzimidazole are limited, research on related benzimidazole derivatives provides insight into the likely mechanisms, including the activation of intrinsic apoptotic pathways, accumulation of reactive oxygen species (ROS), modulation of the Bax/Bcl-2 protein ratio, and activation of caspases.

Intrinsic Apoptotic Pathways and ROS Accumulation:

The induction of apoptosis by many benzimidazole derivatives is often linked to mitochondrial dysfunction. Alterations in the mitochondrial membrane potential can trigger the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade leading to apoptosis. nih.gov The generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, can induce oxidative stress and damage cellular components, including mitochondria, ultimately leading to apoptosis. nih.gov ROS can act as signaling molecules to initiate and amplify the apoptotic process. nih.gov

Bax/Bcl-2 Modulation and Caspase Activation:

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in regulating apoptosis. This family includes both pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. nih.gov

Studies on various benzimidazole hybrids have demonstrated their ability to significantly increase the expression of the pro-apoptotic protein Bax while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a strong indicator of the intrinsic pathway of apoptosis being activated.

Following the upstream signals, the activation of caspases, a family of cysteine proteases, executes the final phases of apoptosis. Research on benzimidazole-based compounds has shown the activation of initiator caspases, such as caspase-8, and executioner caspases, such as caspase-3. nih.govnih.gov The activation of caspase-3 is a central event in apoptosis, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells.

Table 1: Effect of Benzimidazole Hybrids on Apoptotic Markers in MCF-7 Cells

| Compound | Fold Increase in Bax Expression | Fold Decrease in Bcl-2 Expression |

| Hybrid 6i | 34 | ~6 |

| Hybrid 10e | 36 | ~7 |

| Data derived from studies on benzimidazole/1,2,3-triazole hybrids. nih.gov |

Cell Membrane Damaging Effects

The cell membrane is a critical barrier that maintains cellular integrity. Certain antimicrobial agents exert their effects by disrupting this barrier. In fungi, the cell membrane's integrity is heavily reliant on ergosterol (B1671047), a sterol analogous to cholesterol in mammalian cells.

Inhibition of Ergosterol Biosynthesis:

While direct studies on this compound's effect on ergosterol are not available, research on other antifungal benzimidazole derivatives has shown that they can inhibit the ergosterol biosynthesis pathway. nih.govnih.gov This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. The disruption of the membrane's structure and function ultimately results in fungal cell death.

One study on the benzimidazole derivative EMC120B12 demonstrated that it targets Erg11p, a key enzyme in the ergosterol biosynthesis pathway. nih.govnih.gov Treatment with this compound led to a significant accumulation of the precursor 14-methyl-ergosta-8,24(28)-dien-3β,6α-diol, a marker for the inhibition of this pathway. nih.gov

Table 2: Sterol Accumulation in Candida albicans following Treatment with a Benzimidazole Derivative (EMC120B12)

| Treatment | Ergosterol Level | Lanosterol Level | Eburicol Level | 14-methyl-ergosta-8,24(28)-dien-3β,6α-diol Level |

| Untreated Control | Normal | Low | Low | Not Detected |

| EMC120B12 (0.5 µg/ml) | Depleted | Increased | Increased | Significantly Increased |

| Data derived from studies on the antifungal benzimidazole derivative EMC120B12. nih.gov |

Pharmacophore Interaction with Biopolymers

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Understanding the pharmacophore of a compound and its interaction with biopolymers such as proteins and nucleic acids is fundamental to elucidating its mechanism of action.

Benzimidazole derivatives have been shown to interact with a variety of biopolymers. For instance, some benzimidazoles act as inhibitors of tubulin polymerization, a critical process for cell division, by binding to the colchicine (B1669291) site of β-tubulin. semanticscholar.org Molecular docking studies have been employed to visualize and predict the binding modes of benzimidazole compounds within the active sites of their target proteins. semanticscholar.orgresearchgate.net

Other identified protein targets for benzimidazole derivatives include dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis, and filamenting temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.govnih.gov The interaction with these essential biopolymers disrupts critical cellular processes, leading to the observed biological activity. While specific pharmacophore models for this compound are not yet established, the diverse interactions of the broader benzimidazole class suggest that this compound likely engages with key cellular biopolymers to exert its effects.

Structure Activity Relationship Sar Analysis of 2,5 Dichloro 6 Fluoro 1h Benzimidazole and Its Analogs

Influence of Halogen Substituents (Chloro and Fluoro)

Positional Effects of Chlorine (C-2, C-5, C-6)

The position of chlorine atoms on the benzimidazole (B57391) ring has a profound impact on biological activity. The C-2, C-5, and C-6 positions are particularly important.

C-5 and C-6 Positions: Halogenation at the C-5 and C-6 positions of the benzene (B151609) ring portion of the benzimidazole core directly influences the molecule's electronics and lipophilicity. Dichloro substitution at C-5 and C-6, as seen in the well-known anthelmintic triclabendazole, is a common pattern. The electron-withdrawing nature of chlorine at these positions can affect the pKa of the imidazole (B134444) nitrogen. The specific arrangement in 2,5-dichloro-6-fluoro-1H-benzimidazole suggests a complex electronic interplay, where the chlorine at C-5 and fluorine at C-6 synergistically modulate the properties of the benzene ring. Research on antiviral benzimidazoles has shown that di-halogenation at positions 5 and 6 often leads to potent activity. For example, the compound 2-(trifluoromethyl)-5,6-dichlorobenzimidazole demonstrated significant antiviral effects.

The following table summarizes the general influence of chlorine's position on activity based on findings from related benzimidazole analogs.

| Position | Effect on Physicochemical Properties | General Impact on Biological Activity |

| C-2 | Strong electron-withdrawing effect; influences N-H acidity. | Often critical for binding; can be involved in hydrogen bonds. |

| C-5 | Electron-withdrawing; increases lipophilicity. | Contributes to binding affinity and can enhance membrane permeability. |

| C-6 | Electron-withdrawing; increases lipophilicity. | Often works synergistically with C-5 substituents to enhance potency. |

Positional Effects of Fluorine (C-5, C-6, Phenyl Ring Side Chain)

Fluorine's unique properties, including its small size and high electronegativity, make it a valuable tool in medicinal chemistry.

C-5 and C-6 Positions: When fluorine is placed at the C-5 or C-6 position, it acts as a potent electron-withdrawing group, which can lower the pKa of the benzimidazole ring system. This modification can enhance binding to target proteins by altering the hydrogen-bonding capacity of the imidazole nitrogens. Furthermore, fluorine can form favorable orthogonal multipolar interactions with amide backbones in proteins. In the title compound, the C-6 fluorine, combined with the C-5 chlorine, creates a highly electron-deficient benzene ring, which is a key feature for the activity of many benzimidazole-based inhibitors.

Phenyl Ring Side Chain: While the parent compound this compound does not have a phenyl ring side chain, many potent analogs are N-1-benzyl derivatives. Introducing fluorine onto this phenyl ring can significantly enhance activity. A fluorine substituent on the side chain can block metabolic oxidation at that site, thereby increasing the compound's metabolic stability and half-life. Its position on the phenyl ring (ortho, meta, or para) can also influence the ring's conformation, affecting how it fits into a hydrophobic binding pocket.

Impact of Halogenation on Lipophilicity and Membrane Permeability

The introduction of halogens into the benzimidazole structure is a primary strategy for increasing lipophilicity, which is the affinity of a molecule for a lipid-like environment. Lipophilicity is commonly measured by the partition coefficient, logP.

The table below illustrates the general effect of halogenation on lipophilicity using calculated logP (cLogP) values for related compounds.

| Compound | cLogP (approx.) | Implication |

| 1H-Benzimidazole | 1.3 | Baseline lipophilicity. |

| 5-Chloro-1H-benzimidazole | 2.0 | Increased lipophilicity with one chlorine. |

| 5,6-Dichloro-1H-benzimidazole | 2.7 | Further increase with second chlorine. |

| This compound | >3.0 | High lipophilicity due to tri-halogenation. |

Role of Substituents at the Benzimidazole Nitrogen (N-1)

The N-1 position of the benzimidazole ring is a key site for chemical modification. For the parent compound, this position is unsubstituted (N-H), but its substitution with various groups can lock the tautomeric form and introduce new interactions with the biological target.

Effects of N-Benzyl and other N-Alkyl Groups

Substitution at the N-1 position with alkyl or benzyl (B1604629) groups can have several significant consequences for biological activity:

Steric Influence and Hydrophobic Interactions: Introducing a substituent at N-1, such as a methyl, ethyl, or benzyl group, can provide additional van der Waals and hydrophobic interactions with the target protein. A bulky N-benzyl group, for instance, can access and occupy a large hydrophobic pocket within the active site, often leading to a substantial increase in potency compared to N-H or N-methyl analogs.

Blocking Tautomerism: As discussed below, N-H benzimidazoles exist as a mixture of tautomers. N-1 substitution resolves this ambiguity, locking the molecule into a single isomer. This can be beneficial if the resulting isomer has a higher affinity for the target.

Modulating Physicochemical Properties: N-alkylation can also alter the compound's solubility and metabolic profile. For example, N-alkylation prevents the formation of certain metabolites, potentially increasing the compound's duration of action.

Tautomerism and its Implications for Activity

For N-unsubstituted benzimidazoles like this compound, tautomerism is a critical consideration. The imidazole proton can reside on either nitrogen atom (N-1 or N-3), leading to two distinct tautomeric forms in equilibrium. In this specific case, the two tautomers are this compound and 2,6-Dichloro-5-fluoro-1H-benzimidazole.

The relative population of these tautomers depends on the substitution pattern on the benzene ring. The electronic effects of the C-5 chlorine and C-6 fluorine will influence the acidity of the adjacent nitrogens, potentially favoring one tautomer over the other.

This tautomeric equilibrium has direct implications for biological activity. A biological receptor may selectively bind to only one of the two tautomers. The observed activity of the compound is therefore dependent on both the binding affinity of the preferred tautomer and the energetic cost of adopting that form from the equilibrium mixture. Consequently, understanding and controlling tautomerism is a key aspect of designing potent benzimidazole-based agents. N-1 substitution, by locking the structure into a single form, eliminates this variable, which can clarify SAR and potentially lead to more potent and selective compounds.

Importance of Substituents at the C-2 Position

The C-2 position of the benzimidazole ring is a key site for substitution and has been a primary focus for medicinal chemists aiming to modulate pharmacological activity. nih.govresearchgate.net Its strategic placement allows substituents to interact directly with biological targets, and modifications at this position have led to significant enhancements in potency and the development of numerous marketed drugs. researchgate.netlongdom.org

Introducing aromatic or heterocyclic rings at the C-2 position can significantly impact biological activity, often by providing additional binding interactions, such as π-π stacking, with target enzymes or receptors. nih.gov

Research into Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists has demonstrated the profound effect of C-2 aromatic substitution. nih.gov In a study of benzimidazole derivatives, replacing a simple alkyl chain at the C-2 position with a phenyl group led to the most active compound, exhibiting an EC₅₀ value of 0.27 µM. nih.gov Further substitution on this C-2 phenyl ring revealed additional SAR insights. For instance, a hydrophilic 4-hydroxy group drastically decreased activity, likely due to hydrophilic repulsion, while a more hydrophobic 4-methoxyphenyl (B3050149) or 4-chlorobenzyl group maintained or improved activity. nih.gov This highlights that both the presence of the aromatic ring and its electronic properties are crucial.

Similarly, the introduction of heterocyclic moieties at C-2 is a common strategy. For example, 2-(5-ethyl-2-pyridinyl)benzimidazole showed potent anti-inflammatory activity. nih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, providing an additional anchor point within the target's binding site. The synthesis of 2-(heterocyclic substituted) benzimidazoles is a well-established field, underscoring the importance of these moieties in drug design. acs.org

Table 1: Impact of C-2 Position Substituents on PPARγ Activation

This table presents data on how different alkyl and aromatic groups at the C-2 position of a benzimidazole scaffold affect its ability to activate PPARγ, measured by the half-maximal effective concentration (EC₅₀). nih.gov

| Compound ID | C-2 Substituent | Activity (EC₅₀ in µM) |

| 4a | Propyl | >10 |

| 4b | Butyl | 0.81 |

| 4c | Iso-butyl | >10 |

| 4d | Tert-butyl | >10 |

| 4e | Phenyl | 0.27 |

| 4f | Benzyl | 1.4 |

| 4g | Phenethyl | 0.31 |

| 4h | 4-chlorobenzyl | 0.55 |

| 4i | 4-methoxyphenyl | 0.29 |

| 4j | 4-hydroxyphenyl | 5.8 |

The introduction of various side chains and functional groups at the C-2 position allows for fine-tuning of a compound's physicochemical properties, such as polarity, basicity, and hydrogen bonding capacity, which are essential for target interaction and pharmacokinetic profiles.

For instance, the synthesis of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives has been explored for antibacterial activity. srrjournals.com The carboxamidine group is strongly basic and can form salt bridges with acidic residues in a target protein, significantly enhancing binding affinity.

Studies on antitubercular agents targeting the FtsZ protein have also revealed the importance of C-2 side chains. nih.gov In a series of 2,5,6-trisubstituted benzimidazoles, compounds with an N,N-dipropylaminomethyl group or a piperidin-1-ylmethyl group at the C-2 position showed high activity against Mtb-H37Rv. nih.gov In contrast, morpholin-4-ylmethyl and pyrrolidin-1-ylmethyl groups at the same position resulted in diminished activity, indicating that the size and nature of the amine side chain are critical for optimal interaction with the target. nih.gov

The synthesis of 2-aminobenzimidazoles, which can be further functionalized, is readily achieved through methods like the Chichibabin amination reaction or by replacing sulfur-containing groups at the C-2 position with various amino groups. longdom.org This chemical tractability allows for the introduction of diverse side chains, including those resembling ethylamine, to probe for optimal biological activity.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. While the parent this compound is achiral, the introduction of certain substituents, particularly at the C-2 or N-1 positions, can create a chiral center. When a chiral center is present, the resulting enantiomers or diastereomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. Therefore, for any analog of this compound that is chiral, the evaluation of the individual stereoisomers is essential for a complete SAR understanding.

General SAR Principles in Benzimidazole Derivatives

The electronic properties of substituents on the benzene portion of the benzimidazole scaffold (positions 4, 5, 6, and 7) are a governing factor in SAR.

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (-NO₂), cyano (-CN), or halogens (e.g., the chloro and fluoro groups in this compound), can significantly influence activity. nih.govresearchgate.net For example, in one study on anti-inflammatory benzimidazoles, a compound with an electron-withdrawing nitro group at the C-6 position was found to be more active than other analogs. nih.gov Similarly, substituting the phenyl ring of a C-2 substituent with electronegative groups resulted in better IKKβ inhibition. nih.gov These groups can alter the pKa of the benzimidazole nitrogen, modulate the molecule's ability to participate in hydrogen bonding, and influence its metabolic stability.

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups also play a crucial role. researchgate.net The presence of EDGs generally increases the electron density of the ring system, which can enhance interactions with biological targets. researchgate.net In some series of anti-inflammatory agents, electron-donating methoxy groups in a C-2 pyridyl moiety were found to be major contributors to the compounds' potency. nih.gov However, in other cases, EDGs can lead to lower potency, demonstrating that the ideal electronic nature of the substituent is highly dependent on the specific biological target. nih.gov

Optimizing biological activity often requires a specific combination of substituents across different positions of the benzimidazole ring. A single beneficial substitution does not guarantee high potency; rather, it is the synergistic effect of the entire substitution pattern that leads to an optimal drug candidate. nih.govnih.gov